N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
Description
Structural Characterization
Crystallographic Analysis of Pyrazole-Naphthamide Hybrid Architecture
The compound’s crystallographic profile reveals a planar hybrid structure composed of a pyrazole ring, a pyridine substituent, and a naphthamide backbone. Key structural features include:
- Pyrazole core : The 1H-pyrazole ring adopts a planar geometry, with the 5-methyl group positioned at the C5 atom. The N1 atom forms a covalent bond with the ethyl linker, enabling conjugation with the pyridine moiety.
- Pyridine substituent : The pyridin-4-yl group at C3 of the pyrazole ring orients perpendicular to the pyrazole plane, creating a dihedral angle of ~90°. This arrangement minimizes steric hindrance while maintaining π-conjugation between the pyrazole and pyridine systems.
- Naphthamide backbone : The 1-naphthamide group exhibits a rigid bicyclic structure, with the amide bond adopting a trans configuration. The ethyl linker between the pyrazole and naphthamide ensures spatial separation, reducing conformational strain.
Table 1: Key Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Value (Å/°) | Method Reference |
|---|---|---|
| N1–C2 (pyrazole) | 1.34 | |
| C3–N4 (pyrazole) | 1.38 | |
| C3–C(pyridine) | 1.47 | |
| Naphthamide C=O | 1.22 | |
| Dihedral angle (C2–C3–N4–C5) | 180° |
Spectroscopic Profiling (FT-IR, NMR, ESI-MS)
FT-IR Analysis
The FT-IR spectrum confirms functional group identities:
- Amide C=O stretch : Strong absorption at 1680–1700 cm⁻¹, characteristic of the naphthamide carbonyl group.
- Pyrazole C=N stretch : Moderate bands at 1550–1600 cm⁻¹, arising from the conjugated pyrazole-pyridine system.
- C–N stretching : Peaks at 1210–1250 cm⁻¹, corresponding to the pyrazole N–C bonds.
NMR Characterization
¹H NMR (DMSO-d₆) :
- Pyrazole proton : Singlet at δ 7.2–7.5 ppm (H4), reflecting deshielding from adjacent pyridine.
- Pyridine protons : Split into doublets and triplets at δ 8.0–8.5 ppm (H2, H3, H5 of pyridine).
- Naphthamide aromatic protons : Multiplet patterns at δ 7.5–8.2 ppm, characteristic of the naphthalene ring.
¹³C NMR (DMSO-d₆) :
- Pyrazole carbons : C3 at δ 145–150 ppm, C4 at δ 105–110 ppm.
- Pyridine carbons : C2 and C6 at δ 150–155 ppm (electron-deficient aromatic carbons).
- Naphthamide carbonyl : δ 165–168 ppm, consistent with amide functionality.
ESI-MS Analysis
The molecular ion peak at m/z 356.4 ([M+H]⁺) confirms the molecular formula C₂₂H₂₀N₄O. Fragmentation patterns reveal cleavage at the ethyl linker, producing ions corresponding to the pyrazole-pyridine fragment (m/z 173) and the naphthamide moiety (m/z 185).
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) and semi-empirical methods (e.g., PM5) were employed to predict the compound’s geometry and electronic properties.
Molecular Geometry Optimization
- Pyrazole-pyridine conjugation : The pyridine ring adopts a coplanar orientation with the pyrazole, enabling extended π-conjugation. This is reflected in bond length alternation (C3–N4 = 1.38 Å vs. C4–C5 = 1.34 Å).
- Naphthamide conformation : The naphthalene system shows a slight dihedral angle (~10°) between the two aromatic rings, optimizing van der Waals interactions with the ethyl linker.
Electronic Structure Analysis
- HOMO-LUMO gap : Calculated at 4.1 eV, indicating moderate electronic conjugation between the pyrazole-pyridine and naphthamide systems.
- Charge distribution : Negative charge density localizes on the pyrazole N1 and pyridine N atoms, while positive charge centers on the naphthamide carbonyl carbon.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value (Å/°) | Method (B3LYP/6-31G*) |
|---|---|---|
| Pyrazole N1–C2 | 1.34 | |
| Pyridine C3–N4 | 1.47 | |
| Naphthamide C=O | 1.22 | |
| HOMO energy | -5.2 eV | |
| LUMO energy | -1.1 eV |
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-15-21(18-9-11-23-12-10-18)25-26(16)14-13-24-22(27)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMJHFFLZZLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide typically involves multi-step organic reactionsThe final step involves the attachment of the naphthamide group through an amide bond formation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Pyrazole Ring Functionalization
The pyrazole ring undergoes alkylation and acylation reactions due to its nucleophilic nitrogen atoms.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) substitutes the pyrazole N–H group with an alkyl chain.
-
Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions forms acylated derivatives.
Reagents & Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | NaH, R-X (alkyl halide) | DCM or THF | 0–25°C | 60–85 |
| Acylation | RCOCl, DMAP | Dichloromethane | 25°C | 70–90 |
Pyridine Ring Electrophilic Substitution
The pyridine ring participates in electrophilic substitution reactions, such as nitration and sulfonation, due to its electron-deficient aromatic system.
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the pyridin-4-yl substituent.
-
Sulfonation : Reaction with SO₃/H₂SO₄ yields sulfonated derivatives.
Key Data :
-
Nitration occurs at C2 and C6 positions of the pyridine ring under strongly acidic conditions.
-
Sulfonation requires elevated temperatures (80–100°C) for completion.
Amide Group Reactivity
The naphthamide moiety undergoes hydrolysis and nucleophilic substitution:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to yield 1-naphthoic acid and the corresponding amine.
-
Basic Hydrolysis : NaOH in aqueous ethanol produces sodium naphthoate and ethylamine derivatives.
Comparison of Hydrolysis Conditions :
| Condition | Reagents | Time (h) | Product |
|---|---|---|---|
| Acidic | 6M HCl, Δ | 6–8 | 1-Naphthoic acid |
| Basic | 2M NaOH, ethanol/water | 4–6 | Sodium 1-naphthoate |
Ethyl Linker Modifications
The ethyl chain connecting the pyrazole and naphthamide groups can undergo oxidation or halogenation:
-
Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid.
-
Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the benzylic position.
Optimized Conditions :
-
Oxidation yields drop significantly above 50°C due to side reactions.
-
Halogenation requires radical initiators like AIBN for efficient bromination.
Catalytic Cross-Coupling Reactions
The pyridine and pyrazole rings enable participation in transition-metal-catalyzed reactions:
-
Suzuki Coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the pyridine halides form biaryl derivatives .
-
Heck Reaction : Alkenes couple with the pyridin-4-yl group in the presence of Pd(OAc)₂ .
Catalytic System Example :
| Reaction | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | None | Toluene | 75–90 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | DMF | 65–80 |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and central nervous system (CNS) diseases.
1. Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like metabolic syndrome, type 2 diabetes, and obesity. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced hypertension .
2. Neuroprotective Effects
Studies have suggested that compounds with similar structures exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and mild cognitive impairment. This is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Biochemical Applications
1. Antimicrobial Activity
this compound has shown promise in antimicrobial applications. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research into related pyrazole derivatives has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
Case Study 1: Metabolic Syndrome Treatment
A clinical trial evaluated the effects of a compound similar to this compound on patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and reductions in fasting glucose levels after a 12-week treatment period .
Case Study 2: Neuroprotection in Alzheimer's Disease
In vitro studies using neuronal cell cultures treated with the compound demonstrated reduced markers of oxidative stress and improved cell viability under neurotoxic conditions. These findings support its potential use as a neuroprotective agent .
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazole-Acetamide Derivatives
Compounds such as N-aryl-(heteryl)-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides () share the pyrazole core but incorporate triazole-thioether linkages.
Pyrazole-Carbothioamide Derivatives
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides () differ by replacing the naphthamide with a carbothioamide group and introducing a nitro-substituted isoxazole.
Naphthalene-Containing Analogues
N-[(1,4-diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide () integrates a hydroxynaphthalene group, akin to the target’s naphthamide. The hydroxyl group in this analogue improves aqueous solubility, whereas the target compound’s amide linkage may prioritize lipophilicity and membrane permeability .
Sulfonamide Derivatives
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide () and N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide () replace the naphthamide with sulfonamide groups. The sulfonamide moiety enhances hydrogen-bonding capacity and acidity (pKa ~1–2), which could improve target binding but reduce blood-brain barrier penetration relative to the target compound’s neutral amide .
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity; †Predicted using ChemDraw.
Biological Activity
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4 |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 19959-77-4 |
| Solubility | Soluble in DMSO and ethanol |
This compound exhibits various biological activities primarily through its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been reported to inhibit various kinases, which are crucial in cell signaling pathways. For instance, it acts as a selective inhibitor of the cyclin-dependent kinase (CDK) family, impacting cell cycle regulation and potentially leading to apoptosis in cancer cells .
- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, reducing oxidative stress within cells. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound, showcasing its efficacy across different applications:
- Cancer Therapy : A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating significant cytotoxicity . The selectivity towards cancer cells over normal cells was noted, highlighting its therapeutic potential.
- Molecular Docking Studies : In silico studies using molecular docking techniques have revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression, including tubulin and various kinases . This binding affinity correlates with its observed biological activities.
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial findings suggest that this compound exhibits low toxicity levels in vitro, with no significant adverse effects on normal cell lines at therapeutic concentrations . However, further studies are required to fully elucidate its safety in vivo.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended to confirm the structural identity of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide?
- Answer : The compound’s structure should be validated using a combination of 1H NMR (to confirm proton environments, such as pyrazole and naphthamide moieties), IR spectroscopy (to identify functional groups like amide C=O stretches), LC-MS (for molecular weight confirmation), and elemental analysis (to verify stoichiometry). Cross-referencing these techniques ensures structural integrity .
Q. How is the synthesis of pyrazole-containing compounds like this compound typically approached?
- Answer : A common strategy involves multi-step condensation reactions. For example, pyrazole intermediates are synthesized via cyclization of hydrazines with diketones or β-keto esters. Subsequent functionalization (e.g., alkylation or amidation) introduces the ethyl-naphthamide side chain. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, can enhance reaction efficiency in heterocycle formation .
Q. What computational tools are used to predict the biological activity of novel pyrazole derivatives?
- Answer : The PASS program predicts potential biological activities (e.g., kinase inhibition, antimicrobial effects) based on structural descriptors. Molecular docking (e.g., with AutoDock Vina) evaluates binding affinities to target proteins, such as kinases or receptors. These methods prioritize compounds for in vitro testing .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?
- Answer : Discrepancies may arise from incomplete target modeling or solvent effects. Validate computational predictions by:
- Conducting dose-response assays (e.g., IC₅₀ determination) under physiologically relevant conditions.
- Performing SAR studies to identify critical substituents (e.g., pyridine vs. phenyl groups) influencing activity .
- Using advanced docking protocols (e.g., molecular dynamics simulations) to account for protein flexibility .
Q. What strategies optimize the synthetic yield of this compound?
- Answer : Key factors include:
- Catalyst selection : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve regioselectivity and reduce byproducts in pyrazole synthesis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Stepwise heating (e.g., 60–80°C for amidation) minimizes decomposition .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer : Perform accelerated stability studies by:
- Storing the compound at -20°C , 4°C , and room temperature in inert atmospheres.
- Analyzing degradation via HPLC-PDA at intervals (e.g., 1, 3, 6 months).
- Identifying degradation products using LC-HRMS and adjusting formulation (e.g., lyophilization) if necessary .
Q. What advanced techniques elucidate the binding mechanism of this compound to its biological targets?
- Answer : Combine X-ray crystallography (for co-crystal structures) with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For dynamic insights, use NMR-based fragment screening or surface plasmon resonance (SPR) to monitor real-time interactions .
Methodological Notes
- Basic questions focus on foundational synthesis, characterization, and preliminary activity screening.
- Advanced questions address mechanistic studies, optimization challenges, and resolving experimental-computational discrepancies.
- References are drawn from peer-reviewed synthesis protocols, computational biology, and analytical chemistry studies, excluding non-academic sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
